(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
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Description
(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.
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Biological Activity
(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a benzofuran derivative , possessing a chlorobenzylidene moiety that enhances its biological interactions. Its molecular formula is C18H13ClO5 with a molecular weight of approximately 344.75 g/mol. The compound's structure allows for various chemical modifications, which can influence its pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several diseases including Alzheimer's disease and cancer. In vitro studies have shown that it can modulate GSK-3β activity, leading to increased phosphorylation at Ser9, indicative of its inhibitory effect on the enzyme .
- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways, potentially acting as a selective agonist for cannabinoid receptors . This interaction can suppress microglial activation and neuroinflammation, making it a candidate for neuropathic pain treatment.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of benzofuran derivatives similar to this compound. For instance, compounds from this class have demonstrated significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Pain Management
The compound's potential as a therapeutic agent for neuropathic pain is supported by its ability to modulate cannabinoid receptors without central side effects associated with CB1 receptor activation. This makes it an attractive candidate for developing non-opioid analgesics .
Case Studies and Research Findings
- GSK-3β Inhibition Study : A study focused on the inhibition of GSK-3β revealed that (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine derivatives exhibited IC50 values around 1.6 μM in neuroblastoma cell assays . This underscores the potential of related compounds in targeting GSK-3β.
- Benzofuran Derivatives in Pain Models : Research has shown that specific benzofuran derivatives can effectively reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile .
Data Summary Table
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOKVEZBMXGAPF-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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